molecular formula C6H8N2OS B1217099 Thio-THIP CAS No. 97164-95-9

Thio-THIP

Cat. No.: B1217099
CAS No.: 97164-95-9
M. Wt: 156.21 g/mol
InChI Key: DZYJTJJQGHXSFN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Thio-THIP undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Thio-THIP exerts its effects by selectively binding to and activating specific subtypes of GABA A receptors. It acts as an agonist at alpha 4 beta 1 delta and alpha 4 beta 3 delta GABA A receptors, leading to the opening of chloride ion channels and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and modulation of synaptic transmission .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to selectively activate specific GABA A receptor subtypes, particularly alpha 4 beta 1 delta and alpha 4 beta 3 delta receptors. This selectivity makes it a valuable tool for studying the functional diversity of GABA A receptors and their role in various physiological and pathological processes .

Biological Activity

Thio-THIP (Thio-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) is a compound of significant interest due to its interaction with GABA_A receptors, which play a crucial role in neurotransmission and various neurological processes. This article provides an overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

This compound is known to act as both an agonist and antagonist at various GABA_A receptor subtypes. Specifically, it exhibits:

  • Agonist Activity : Primarily at the α4βδ subtype, which is associated with tonic inhibition in the central nervous system.
  • Antagonist Activity : Notably at the α5β3γ2 subtype, which has implications for cognitive functions and memory processes. This dual action suggests that this compound may modulate GABAergic transmission in a context-dependent manner .

Binding Affinity and Efficacy

The binding affinity and efficacy of this compound have been characterized in various studies:

Receptor SubtypeBinding Affinity (Ki)Efficacy
α4βδHighAgonist
α5β3γ2ModerateAntagonist

The compound has shown significant effects on intracellular calcium levels in cell lines expressing these receptors, indicating its potential to influence neuronal excitability .

In Vitro Studies

In vitro studies have demonstrated that this compound can increase intracellular calcium concentrations in C6 glioma cells and skeletal muscle-derived myotubes. This effect is attributed to its action on purinoceptors, further highlighting its multifaceted biological activity .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

  • Cognitive Enhancement : A study indicated that this compound's antagonistic effects on α5β3γ2 receptors could enhance cognitive performance in animal models. This suggests potential applications in treating cognitive deficits associated with conditions like Alzheimer's disease .
  • Anxiolytic Effects : Another investigation reported that this compound administration resulted in anxiolytic-like effects in rodent models. The modulation of GABA_A receptor activity supports its use as a potential anxiolytic agent .
  • Neuroprotective Properties : Research has also pointed to neuroprotective effects of this compound against excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases where glutamate toxicity is a concern .

Properties

CAS No.

97164-95-9

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

4,5,6,7-tetrahydro-[1,2]thiazolo[5,4-c]pyridin-3-one

InChI

InChI=1S/C6H8N2OS/c9-6-4-1-2-7-3-5(4)10-8-6/h7H,1-3H2,(H,8,9)

InChI Key

DZYJTJJQGHXSFN-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C(=O)NS2

Canonical SMILES

C1CNCC2=C1C(=O)NS2

Synonyms

4,5,6,7-tetrahydroisoxazolo(3,4c)pyridin-5-ol
Thio-THIP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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